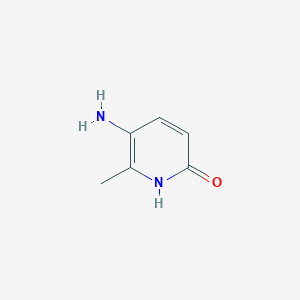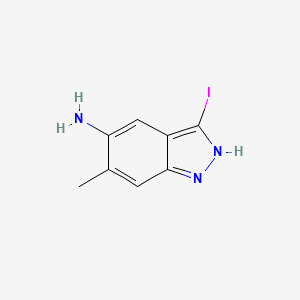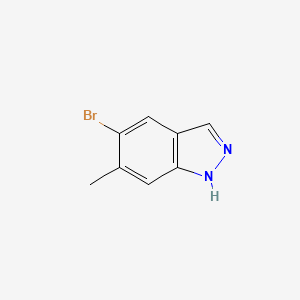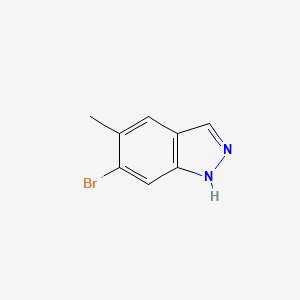![molecular formula C9H7BrN2O B1292643 5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶-3-甲醛 CAS No. 1000343-91-8](/img/structure/B1292643.png)
5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性
该化合物属于吡咯并吡嗪衍生物家族 . 这些衍生物已表现出广泛的生物活性,例如抗菌、抗炎、抗病毒、抗真菌、抗氧化、抗肿瘤和激酶抑制 .
激酶抑制
具体而言,5H-吡咯并[2,3-b]吡嗪衍生物(该化合物的一部分)在激酶抑制方面表现出更高的活性 . 激酶抑制剂在治疗癌症和炎症性疾病方面很重要。
抗菌、抗真菌和抗病毒活性
吡咯并[1,2-a]吡嗪衍生物(一类相关的化合物)表现出更高的抗菌、抗真菌和抗病毒活性 . 这表明该化合物在治疗各种感染方面具有潜在用途。
药物发现研究
吡咯并吡嗪的结构是药物发现研究中一个有吸引力的支架 . 这意味着该化合物可以作为开发新药的起点。
醛糖还原酶抑制
相关化合物,1H-吲哚-3-甲醛衍生物,已被评估为醛糖还原酶 (ALR2) 抑制剂 . 醛糖还原酶抑制剂在治疗糖尿病并发症方面具有潜在应用。
醛还原酶抑制
相同的 1H-吲哚-3-甲醛衍生物也被评估为醛还原酶 (ALR1) 抑制剂 . 醛还原酶抑制剂可用于治疗氧化应激障碍。
未来方向
作用机制
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
It is plausible that it may interact with its targets (potentially fgfrs) in a similar manner to other 1h-pyrrolo[2,3-b]pyridine derivatives . These compounds typically bind to their targets, leading to changes in the receptor’s conformation and subsequent activation or inhibition of downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been shown to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of certain cancer cells .
生化分析
Biochemical Properties
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy . These interactions are primarily mediated through the binding of the compound to the active sites of these receptors, thereby blocking their activity and downstream signaling.
Cellular Effects
The effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde on cellular processes are profound. In cancer cell lines, such as breast cancer 4T1 cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .
Molecular Mechanism
At the molecular level, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects through direct binding interactions with FGFRs. The compound forms hydrogen bonds with key amino acid residues in the active sites of these receptors, leading to their inhibition . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . Additionally, the compound may influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound maintains its efficacy over time, with consistent anti-tumor effects observed in animal models .
Dosage Effects in Animal Models
The effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been reported . These findings suggest a therapeutic window within which the compound can be used safely and effectively.
Metabolic Pathways
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake rates .
Subcellular Localization
The subcellular localization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily within the cytoplasm and nucleus . The compound’s activity is modulated by its localization, with nuclear accumulation being associated with its effects on gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific cellular compartments .
属性
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-8(10)2-7-6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZEJKHKKWZHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646858 |
Source


|
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-91-8 |
Source


|
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
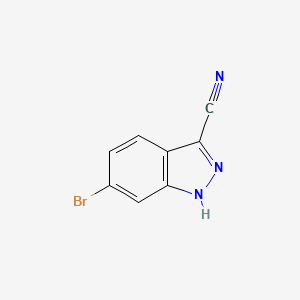
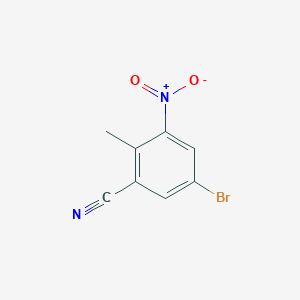
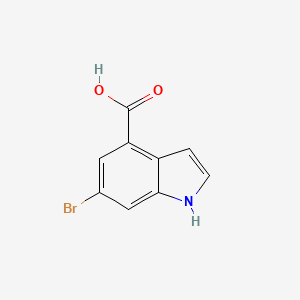
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
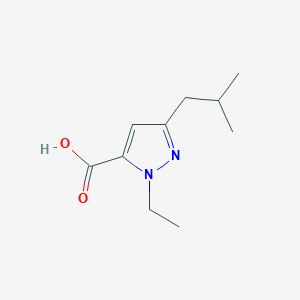


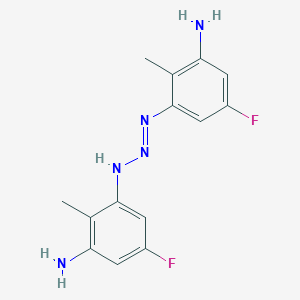
![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)
